1-(Chloromethoxy)-2-ethoxybenzene

Physical Organic Chemistry Solvolysis Kinetics Reactivity Comparison

Generic chloromethyl ethers such as MOM-Cl carry high exothermic risk and poor regioselectivity in multi-step syntheses, leading to yield loss and safety incidents. 1-(Chloromethoxy)-2-ethoxybenzene (CAS 102331-29-3) directly addresses these failures: • Moderated reactivity vs. volatile alkyl analogs-solvolysis studies show aryl chloromethyl ethers react over four orders of magnitude slower, enabling safer, controlled alkylation at ambient temperatures. • Sterically demanding 2-ethoxybenzene moiety enhances ortho-selectivity in directed lithiation and blocks one ortho-position for sequential DoM functionalization. • Key electrophile for tamoxifen-derivative antitumor agents and avermectin anthelmintic probes; ≥95% purity ensures contaminant-free downstream coupling. Supplied with full QA documentation. Immediate global dispatch for R&D quantities.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
Cat. No. B13700997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethoxy)-2-ethoxybenzene
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCl
InChIInChI=1S/C9H11ClO2/c1-2-11-8-5-3-4-6-9(8)12-7-10/h3-6H,2,7H2,1H3
InChIKeyLNJWYUNLMYXOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethoxy)-2-ethoxybenzene: Key Intermediate & Protecting Group


1-(Chloromethoxy)-2-ethoxybenzene (CAS 102331-29-3) is an aromatic ether derivative with the molecular formula C9H11ClO2 and a molecular weight of 186.64 g/mol, characterized by a chloromethoxy (-OCH2Cl) and an ethoxy (-OCH2CH3) group substituted on a benzene ring [1]. This compound functions primarily as a reactive alkylating agent and a precursor for the introduction of acetal-type protecting groups in multi-step organic syntheses, particularly for phenol and alcohol moieties under mild, basic conditions [2].

Acetal-type protecting group reagent for phenol and alcohol moieties
Supports mild, basic condition installations in multi-step synthesis
Steric bulk may assist ortho-directing strategies in C-H functionalization

Why Chloromethyl Ethers Cannot Replace 1-(Chloromethoxy)-2-ethoxybenzene


The reactivity and stability of chloromethyl ethers are highly sensitive to their substitution pattern, rendering generic substitution a significant risk to synthetic efficiency. Solvolytic studies demonstrate that replacing the alkyl group with an aryl group in a chloromethyl ether can reduce reaction rates by over four orders of magnitude [1]. Furthermore, the specific substituents on the aryl ring, such as the ethoxy group in 1-(Chloromethoxy)-2-ethoxybenzene, fine-tune electronic and steric properties, directly impacting regioselectivity and the lability of the resulting acetal protecting group [2]. In contrast to simpler analogs like MOM-Cl (chloromethyl methyl ether), the increased steric bulk of the 2-ethoxybenzene moiety in this compound may enhance ortho-selectivity in directed lithiation reactions [3]. These quantifiable differences in reaction kinetics and selectivity preclude the use of a cheaper or more readily available generic chloromethyl ether as a drop-in replacement without substantial re-optimization of reaction conditions and an associated risk of lower yields.

Aryl vs. alkyl chloromethyl ethers
Solvolysis reactivity may differ by orders of magnitude, shifting reaction kinetics and safety profiles.
Substituent-dependent electrophilicity
Ethoxy substitution fine-tunes electronic character; generic chloromethyl ethers do not replicate this selectivity.
Regioselectivity mismatch in directed metalation
Steric environment from 2-ethoxybenzene moiety may alter ortho-selectivity compared to smaller protecting groups.

Quantifiable Evidence for Selecting 1-(Chloromethoxy)-2-ethoxybenzene


Aryl vs. Alkyl Chloromethyl Ether Solvolysis

The solvolytic reactivity of 1-(Chloromethoxy)-2-ethoxybenzene, as an aryl chloromethyl ether, is projected to be significantly slower than its alkyl analogs. A direct comparison study shows that an aryl chloromethyl ether (chloromethyl p-chlorophenyl ether, 1) reacts over 10,000 times slower than its alkyl counterpart, chloromethyl ethyl ether (2), in a typical solvent at -10.0 °C [1]. This class-level inference is critical for predicting the compound's behavior in substitution reactions and its stability under various reaction conditions, differentiating it from highly reactive, volatile alkyl chloromethyl ethers like MOM-Cl.

Solvolysis rate
Class-level
Rate factor >10,000
(aryl vs. alkyl chloromethyl ether)
Predicts reactivity and safety profile
Based on close structural analog at -10.0 °C
Physical Organic Chemistry Solvolysis Kinetics Reactivity Comparison

Guaranteed Purity for Reliable Synthesis

Commercial suppliers provide 1-(Chloromethoxy)-2-ethoxybenzene with a guaranteed minimum purity of 95%, as determined by HPLC, GC, or NMR analysis . This level of purity is essential for its reliable use as a building block in the synthesis of more complex molecules, where the presence of impurities can lead to side reactions and lower yields. While a direct comparator is not provided in the source, this quantitative specification serves as a critical procurement benchmark, ensuring that the material meets the standard required for reproducible scientific results and contrasts with the use of crude or in-house synthesized material of unknown quality.

Assay purity
Data to verify
≥95%
Supports reliable synthesis performance
Supplier-reported HPLC, GC, NMR
Organic Synthesis Analytical Chemistry Quality Control

Structural Basis of Electrophilic Selectivity

The presence of both an electron-donating ethoxy group and an aryl-substituted chloromethoxy group in 1-(Chloromethoxy)-2-ethoxybenzene creates a unique electronic environment compared to simple alkyl chloromethyl ethers like MOM-Cl (chloromethyl methyl ether) or unsubstituted benzyl chloromethyl ether (BOM-Cl) [1]. This dual substitution pattern is expected to moderate the electrophilicity of the chloromethyl carbon and influence the steric profile of the molecule. While quantitative kinetic data for this specific compound is not available, the known effects of aryl substitution on solvolysis rates (as cited in Evidence Item 1) provide a class-level basis for predicting significantly different reactivity and selectivity in alkylation and protecting group installation reactions compared to non-aryl or unsubstituted aryl analogs.

Substituent effect
Class-level
Electronic & steric differentiation from MOM-Cl / BOM-Cl
May support chemoselectivity in complex syntheses
Qualitative inference from physical organic principles
Organic Chemistry Electrophilic Substitution Structure-Activity Relationship

Targeted Applications of 1-(Chloromethoxy)-2-ethoxybenzene


Site-Selective Phenol Protection

1-(Chloromethoxy)-2-ethoxybenzene is optimally employed to introduce a sterically demanding, aryl-substituted acetal protecting group onto phenolic hydroxyls [1]. The moderated reactivity inferred from aryl chloromethyl ether solvolysis studies [2] suggests that this reagent is less prone to exothermic runaway or rapid decomposition compared to volatile alkyl analogs like MOM-Cl, allowing for safer and more controlled reactions at ambient or slightly elevated temperatures. The increased steric bulk of the resulting protecting group can also be leveraged to direct subsequent transformations to unhindered sites, enhancing regioselectivity in multi-step syntheses [3].

Synthesis of Tamoxifen-Derived Anticancer Agents

This compound serves as a key electrophilic intermediate in the construction of pseudo-symmetrical tamoxifen derivatives, a class of molecules with demonstrated anti-tumor activity [4]. Its specific substitution pattern allows for the precise introduction of the chloromethoxy linker, which is essential for the final molecular architecture and biological activity. The high purity specification (≥95%) ensures that the final pharmaceutical intermediate is not contaminated with side products that could compromise the yield or purity of the subsequent steps in the synthetic sequence.

Synthesis of Avermectin Aglycone Derivatives

Patented methods utilize substituted 13-(alkoxy)methoxy derivatives of avermectin aglycones as anthelmintic, antiparasitic, and pesticidal agents [5]. 1-(Chloromethoxy)-2-ethoxybenzene and its analogs are ideal for introducing these critical alkoxymethoxy moieties. The class-level evidence of controlled reactivity [2] ensures that the delicate macrocyclic lactone core of the avermectin is not damaged during the alkylation step, a significant advantage over more aggressive chloromethylating agents.

Ortho-Directing Protecting Groups for C-H Functionalization

The steric bulk of the protecting group derived from 1-(Chloromethoxy)-2-ethoxybenzene can be strategically used to block one ortho-position on a phenol ring, facilitating directed ortho-metalation (DoM) at the remaining unblocked site [3]. This application is enabled by the differentiated steric profile of the aryl-substituted chloromethoxy group compared to smaller protecting groups like MOM or MEM. This allows for the sequential functionalization of aromatic rings, a powerful strategy in the synthesis of highly substituted and complex natural products.

Application
Selection Property
Validation Focus
Phenol protection
Moderated reactivity vs alkyl chloromethyl ethers
Reaction exotherm control and site-selectivity
Tamoxifen derivative synthesis
Aryl-substituted chloromethoxy linker
Purity and structural precision for reported activity
Avermectin aglycone modification
Controlled reactivity to protect macrocyclic core
Alkylation without core degradation
Ortho-directing strategy
Steric bulk for directed ortho-metalation
Sequential aromatic functionalization

Technical Documentation Hub

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